4,4,4-Trifluoro-1-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)butan-1-one
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Overview
Description
4,4,4-Trifluoro-1-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)butan-1-one is a complex organic compound that features a trifluoromethyl group, a triazolopyridazine moiety, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)butan-1-one typically involves multiple steps:
Formation of the Triazolopyridazine Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable diketones under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazolopyridazine intermediate.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazolopyridazine moiety, potentially converting it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4,4,4-Trifluoro-1-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Another trifluoromethyl-containing compound with different pharmacological properties.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar in structure but with a phenyl group instead of the triazolopyridazine moiety.
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione: Contains a methylphenyl group, offering different chemical reactivity and biological activity.
Uniqueness
The uniqueness of 4,4,4-Trifluoro-1-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)butan-1-one lies in its combination of a trifluoromethyl group, a triazolopyridazine moiety, and a piperidine ring. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4,4,4-trifluoro-1-[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5O2/c1-25-12-3-2-11-19-20-14(23(11)21-12)10-5-8-22(9-6-10)13(24)4-7-15(16,17)18/h2-3,10H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJQYAXFZBZEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2C3CCN(CC3)C(=O)CCC(F)(F)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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